[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid
Overview
Description
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Synthesis
- [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid and similar compounds have been explored in structural studies involving X-ray diffraction analysis, providing insights into their molecular configuration and potential interactions with other substances (Gubanova et al., 2020).
- Research into the synthesis of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, reveals methods for their preparation and structural features, contributing to a deeper understanding of these types of chemicals (Chui et al., 2004).
Chemical Reactions and Properties
- Studies have focused on the specific reactions of related compounds, such as pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, highlighting the unique chemical behaviors and potential applications in various fields (Gubanova et al., 2020).
- Research on the crystal structure of compounds like fluroxypyr, which shares structural similarities, provides insights into the physical and chemical properties of these molecules (Park et al., 2016).
Potential Applications in Drug Development
- The synthesis and antimicrobial activities of novel imide and Schiff's base derivatives from similar pyrimidinyl compounds have been investigated, suggesting potential applications in pharmaceutical research (Sabry et al., 2013).
- Development of novel triazole derivatives based on related chemical structures indicates the potential of these compounds in creating new drugs with diverse biological applications (Mottaghinejad & Alibakhshi, 2018).
Quantum Chemical Studies
- Quantum chemical investigations of molecular properties of substituted pyrrolidinones, which are structurally related, highlight the significance of these compounds in understanding molecular interactions and properties (Bouklah et al., 2012).
Mechanism of Action
Target of Action
The primary target of [4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid is the enzyme aldose reductase (ALR2) . ALR2 is a rate-limited enzyme of the polyol pathway and is a key inhibitory target for alleviating diabetic complications .
Mode of Action
This compound interacts with ALR2 by binding tightly to its active site . This inhibitory action against ALR2 suggests that the compound can effectively reduce the activity of this enzyme .
Biochemical Pathways
The compound affects the polyol pathway, which is crucial in the process of diabetic complications . By inhibiting ALR2, this compound can potentially reduce the overproduction of sorbitol and decrease the level of oxidative stress, both of which are key factors in accelerating the process of diabetic complications .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ALR2 and the reduction of oxidative stress . The compound has shown potent inhibitory activity, with IC50 values of 0.789 μM . It also exhibits powerful antioxidative action, scavenging DPPH radical with an inhibitory rate of 41.48% at a concentration of 1 μM .
Biochemical Analysis
Biochemical Properties
[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications . The interaction between this compound and aldose reductase is characterized by strong binding affinity, leading to effective inhibition of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the redox state of cells by scavenging free radicals and reducing oxidative stress . Additionally, this compound has been shown to suppress lipid peroxidation, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol in the polyol pathway . This inhibition reduces the accumulation of sorbitol, which can cause osmotic stress and cellular damage. Furthermore, the antioxidant properties of this compound contribute to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and retains its inhibitory activity against aldose reductase over extended periods . Long-term exposure to this compound has been associated with sustained reduction in oxidative stress and improved cellular health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits aldose reductase and reduces oxidative stress without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase in the polyol pathway . By inhibiting this enzyme, the compound prevents the accumulation of sorbitol and reduces the risk of diabetic complications. Additionally, its antioxidant properties help maintain metabolic balance by reducing oxidative stress and protecting cellular components from damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, such as the active site of aldose reductase, to exert its inhibitory effects. The compound’s distribution is also influenced by its chemical properties, allowing it to accumulate in tissues where it is most needed .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with aldose reductase and other biomolecules . Its localization is directed by specific targeting signals and post-translational modifications that ensure it reaches the appropriate cellular compartments .
Properties
IUPAC Name |
2-(6-oxo-2-pyridin-2-yl-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-9(16)5-7-6-13-10(14-11(7)17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZANIHRAUUVNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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